molecular formula C9H18O3 B1589919 (R)-tert-Butyl 2-hydroxy-3-methylbutanoate CAS No. 4216-96-0

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Cat. No. B1589919
CAS RN: 4216-96-0
M. Wt: 174.24 g/mol
InChI Key: XQTIFSCLEWPKCF-SSDOTTSWSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “®-tert-Butyl 2-hydroxy-3-methylbutanoate”. More research is needed in this area .

Scientific Research Applications

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds structurally related to "(R)-tert-Butyl 2-hydroxy-3-methylbutanoate," are extensively used in industrial and commercial products to prevent oxidative reactions and extend shelf life. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices, including indoor dust, air particulates, and water bodies. Studies indicate potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity associated with SPAs. Future research should focus on understanding the environmental behavior of novel SPAs and developing alternatives with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Chemical Recycling of Polyethylene Terephthalate (PET)

Research into the chemical recycling of PET, a common plastic, includes techniques that may be relevant to the processing or synthesis of compounds like "(R)-tert-Butyl 2-hydroxy-3-methylbutanoate." Chemical recycling processes, such as hydrolysis and glycolysis, have been studied for recovering monomers and producing value-added materials. These processes highlight the potential for sustainable chemical recycling methodologies that could be applicable to a wide range of compounds (G. Karayannidis & D. Achilias, 2007).

Decomposition and Biodegradation

Studies on the decomposition and biodegradation of ether compounds, such as methyl tert-butyl ether (MTBE), provide insights into the environmental fate and treatment options for similar compounds. Research demonstrates the potential for aerobic and anaerobic biodegradation of MTBE, which may be relevant to the environmental management of "(R)-tert-Butyl 2-hydroxy-3-methylbutanoate" and similar substances. These findings suggest that microbial processes could play a significant role in mitigating the environmental impact of such compounds (S. Fiorenza & H. Rifai, 2003).

Mechanism of Action

The mechanism of action of “®-tert-Butyl 2-hydroxy-3-methylbutanoate” is not well-documented in the available literature .

Future Directions

The future directions for the study and application of “®-tert-Butyl 2-hydroxy-3-methylbutanoate” are not well-documented in the available literature. More research is needed in this area .

properties

IUPAC Name

tert-butyl (2R)-2-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTIFSCLEWPKCF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513569
Record name tert-Butyl (2R)-2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate

CAS RN

4216-96-0
Record name 1,1-Dimethylethyl (2R)-2-hydroxy-3-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4216-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2R)-2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 2-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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